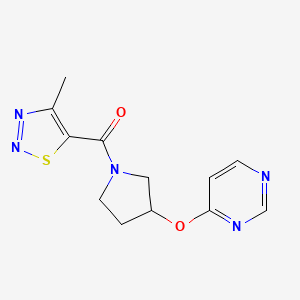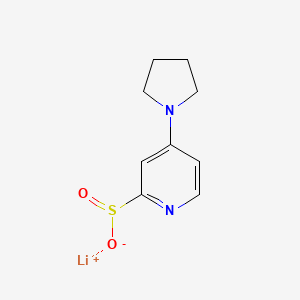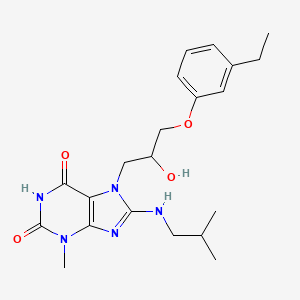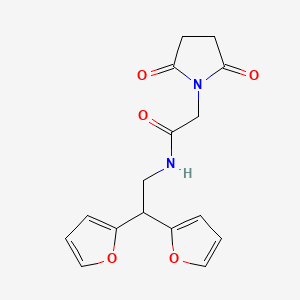![molecular formula C15H18N4O3 B2821442 3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034423-59-9](/img/structure/B2821442.png)
3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a potent and selective ERK5 inhibitor identified by high-throughput screening and subsequent structure-based optimization . ERK5 is a key integrator of cellular signal transduction, and it has been shown to play a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide was synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrido[2,3-d]pyrimidin-4(3H)-one core structure. This core is substituted at the 3-position with a piperidin-4-yl group, which itself is substituted at the 1-position with a 2-methoxyacetyl group .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Research has been conducted on the synthesis of complex heterocyclic compounds derived from similar structures to "3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one." These studies involve the creation of novel compounds with potential biological activities. For instance, a study reported the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing the versatility in creating diverse heterocyclic compounds from pyrimidine derivatives (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Biological Activities
Several synthesized derivatives of pyrimidine, similar in structure to the compound , have been evaluated for their biological activities. These include studies on their anti-inflammatory, analgesic, antitumor, antimicrobial, and antiviral properties. For example, certain pyrido[2,3-d]pyrimidine derivatives have been synthesized and tested for their in-vitro antitumor activity, revealing a broad spectrum of antitumor activity against various cancer cell lines (Sherif A F Rostom, Ghada S. Hassan, & H. El-Subbagh, 2009).
Chemical Properties and Synthesis Techniques
Research has also focused on the chemical properties and synthesis techniques of pyrimidine derivatives. This includes the development of efficient synthesis methods for creating pyrimidine-based compounds and understanding their chemical behavior under various conditions. Studies have shown the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, demonstrating the methodologies for constructing complex molecules starting from pyrimidine bases (A. Abu‐Hashem & M. Youssef, 2011).
Applications in Medicinal Chemistry
Compounds with a pyrido[2,3-d]pyrimidin-4(3H)-one core have been explored for their potential applications in medicinal chemistry, particularly as anticonvulsants, antivirals, and anticancer agents. The research includes the development and validation of analytical methods for determining the related substances in novel anticonvulsant agents based on pyrido[2,3-d]pyrimidine structures, indicating their significance in drug development processes (H. Severina et al., 2021).
Mecanismo De Acción
Target of Action
The compound, also known as 3-[1-(2-methoxyacetyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a key integrator of cellular signal transduction and plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
The compound acts as a potent inhibitor of EGFR . It binds to the receptor, inhibiting its kinase and transcriptional activity. This inhibition disrupts the normal functioning of EGFR, leading to changes in cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Biochemical Pathways
The compound affects the RAS-MEK-ERK pathway , which is downstream of EGFR . This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting EGFR, the compound disrupts this pathway, potentially leading to the inhibition of tumor growth and progression .
Result of Action
The compound’s action results in the inhibition of EGFR, leading to disruption of the RAS-MEK-ERK pathway . This can lead to changes in cell proliferation, differentiation, and survival, potentially inhibiting tumor growth and progression .
Propiedades
IUPAC Name |
3-[1-(2-methoxyacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-22-9-13(20)18-7-4-11(5-8-18)19-10-17-14-12(15(19)21)3-2-6-16-14/h2-3,6,10-11H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLVBEVHBVARAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B2821365.png)
![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B2821370.png)

![(Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821372.png)
![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-ynamide](/img/structure/B2821373.png)




![[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine](/img/structure/B2821381.png)